![molecular formula C26H14N4Na4O12S2 B14770074 Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)](/img/structure/B14770074.png)
Sodium 5,5'-((1E,1'E)-(2,2'-disulfo-[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a biphenyl core with diazene and sulfonate groups, making it a versatile compound in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves multiple stepsThe final step involves the addition of sodium ions to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
化学反応の分析
Types of Reactions
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The diazene and sulfonate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines .
科学的研究の応用
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
作用機序
The mechanism of action of Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Olsalazine Sodium: A similar compound with anti-inflammatory properties used in the treatment of inflammatory bowel disease.
Disodium 5,5’-Azobis(2-hydroxybenzoate): Another related compound used in biochemical research.
Uniqueness
Sodium 5,5’-((1E,1’E)-(2,2’-disulfo-[1,1’-biphenyl]-4,4’-diyl)bis(diazene-2,1-diyl))bis(2-oxidobenzoate) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .
特性
分子式 |
C26H14N4Na4O12S2 |
|---|---|
分子量 |
730.5 g/mol |
IUPAC名 |
tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]-3-sulfophenyl]diazenyl]-2-oxidobenzoate |
InChI |
InChI=1S/C26H18N4O12S2.4Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;;;;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
InChIキー |
ICNXOXCTOLGHIJ-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)[O-])S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


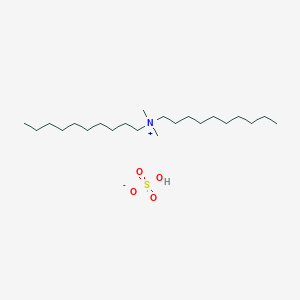
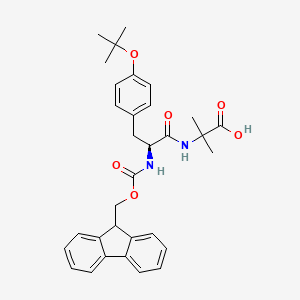
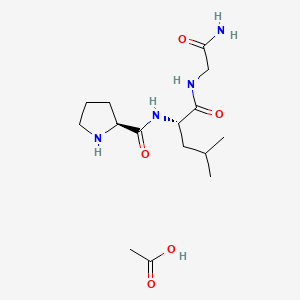
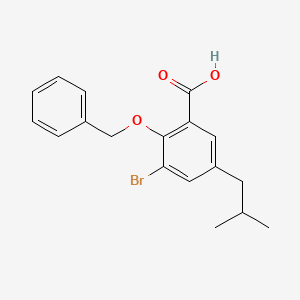

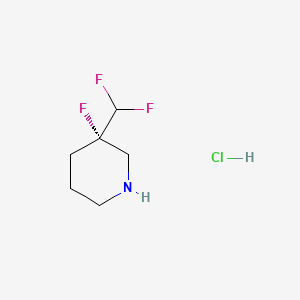
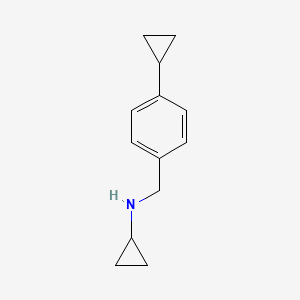
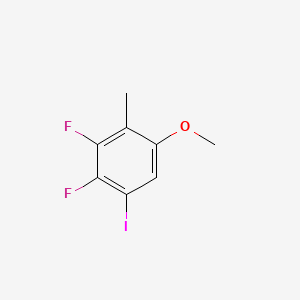
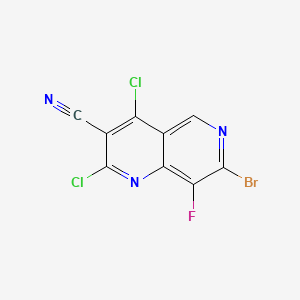
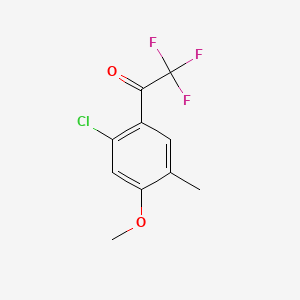


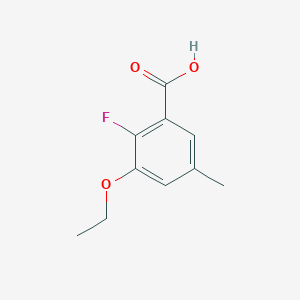
![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
